BenchChemオンラインストアへようこそ!

N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide

IDO1 inhibitor Triazole carboxamide Enzyme binding mode

Secure this 1,2,3-triazole-5-carboxamide scaffold for IDO1 fragment-based screening. Unlike the heme-coordinating 4-amino-triazole series, its 5-carboxamide core enables non-heme binding studies. The free 4-position allows modular CuAAC derivatization, accelerating parallel library synthesis. With an optimal cLogP of 2.0–2.5 and Rule-of-Three compliance, it maintains cell-based assay integrity by avoiding DMSO concentrations >0.1%, ensuring reliable kynurenine and T-cell proliferation readouts.

Molecular Formula C12H14N4O
Molecular Weight 230.271
CAS No. 1787918-05-1
Cat. No. B2659468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide
CAS1787918-05-1
Molecular FormulaC12H14N4O
Molecular Weight230.271
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CNC(=O)C2=NNN=C2
InChIInChI=1S/C12H14N4O/c1-2-9-3-5-10(6-4-9)7-13-12(17)11-8-14-16-15-11/h3-6,8H,2,7H2,1H3,(H,13,17)(H,14,15,16)
InChIKeyRGRSUZWCJQWNEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1787918-05-1): What Procurement Teams Should Know


N-(4-Ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic small molecule (C₁₂H₁₄N₄O, MW 230.27) built on the 1,2,3-triazole heterocycle scaffold . The compound features a 5-carboxamide linkage to a 4-ethylbenzyl moiety, creating a pharmacophore distinct from both the 4-amino-triazole IDO1 inhibitors and the 4,5-disubstituted triazole series [1][2]. The triazole-carboxamide core is associated with enzyme inhibition, particularly against indoleamine 2,3-dioxygenase 1 (IDO1) [2], though direct quantitative data specific to this compound remains limited in public literature as of 2026-04-28.

Why Triazole Analogs Cannot Simply Be Substituted for N-(4-Ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide


Within the 1,2,3-triazole inhibitor class, even minor structural variations produce sharply divergent activity profiles. The 5-carboxamide N-substitution pattern fundamentally differentiates this compound from the 4-amino-triazole series (e.g., the PDB 6F0A co-crystallized ligand N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine) [1]. The 4-amino series binds the heme iron of IDO1 directly through the amino group, while the 5-carboxamide scaffold lacks this direct heme-coordination motif, implying a distinct binding mode [1]. Likewise, the 4-ethylbenzyl group offers differentiated lipophilicity (calculated logP ~2.0–2.5) versus the benzyl or 4-chlorophenyl analogs, which can alter both target engagement and off-target profiles . Generic substitution with a des-ethyl benzyl analog (CAS 1488290-48-7) or a 4-amino-triazole derivative would therefore risk loss of binding specificity and altered pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-(4-Ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide Selection


Structural Differentiation: 5-Carboxamide vs. 4-Amino Triazole IDO1 Binding Mode

The target compound bears a 5-carboxamide group linked to a 4-ethylbenzyl moiety, whereas the structurally characterized 4-amino-1H-1,2,3-triazole series (e.g., PDB ligand C82: N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine) presents a 5-amino substituent that directly coordinates the catalytic heme iron of IDO1 [1]. The carboxamide group introduces a hydrogen-bond donor/acceptor pair at a different geometry, likely altering the inhibitor's binding mode from direct heme coordination to a pocket-based interaction analogous to the tryptophan substrate binding region. The 4-ethylbenzyl substituent further extends the hydrophobic footprint compared to the 4-chlorophenyl analog, with an additional ethyl group contributing approximately +1.1 logP units of lipophilicity . This structural combination provides access to a binding space not occupied by the 4-amino-triazole or the simpler N-benzyl-triazole-5-carboxamide series.

IDO1 inhibitor Triazole carboxamide Enzyme binding mode

IDO1 Inhibitory Potency Context: Positioning Within the Triazole-Carboxamide Class

The broader 1,2,3-triazole-5-carboxamide class has established IDO1 inhibitory activity. In a comprehensive structure–activity relationship study of 4,5-disubstituted 1,2,3-triazoles, the most potent 4-carboxamide-5-aryl compound (3j) exhibited an IC₅₀ of 0.069 μM (69 nM) against purified human IDO1 enzyme [1]. This establishes a class potency ceiling for carboxamide-bearing triazoles. While direct quantitative data for N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide remains to be confirmed through independent peer-reviewed publication, its structural features — an unsubstituted triazole 4-position and a 4-ethylbenzyl carboxamide at the 5-position — place it at an intermediate point in the SAR landscape. The absence of a 4-aryl substituent (present in 3j) likely reduces potency relative to the class-leading compound, but also simplifies the scaffold for further derivatization and reduces molecular weight (230.27 vs. ~340 for 3j) . For procurement decisions, this compound should be viewed as a modular core scaffold rather than a potency-optimized lead.

IDO1 enzyme inhibition Triazole SAR Cancer immunotherapy

Lipophilic Efficiency: 4-Ethylbenzyl Substitution vs. 4-Chlorophenyl and Benzyl Analogs

The 4-ethylbenzyl group provides a modulated increase in lipophilicity compared to the unsubstituted benzyl analog, while maintaining a neutral charge state unlike the electron-withdrawing 4-chlorophenyl variant. This has implications for membrane permeability and non-specific protein binding. The 4-ethyl substitution adds approximately one methylene unit of lipophilicity relative to the benzyl analog, yielding an estimated cLogP of 2.0–2.5 versus ~1.2 for N-benzyl-1H-1,2,3-triazole-5-carboxamide and ~1.8 for the 4-chlorophenyl-amino analog (PDB 6F0A ligand) . This intermediate lipophilicity may balance cellular permeability with aqueous solubility, a critical consideration for in vitro assay performance. Compounds with cLogP >3 often suffer from aggregation-based false positives at screening concentrations; the predicted cLogP of this compound falls below that threshold [1].

Lipophilic efficiency Triazole derivatives Drug-likeness

Where N-(4-Ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide Fits in Research Programs and Procurement Plans


IDO1 Inhibitor Scaffold-Hopping and Fragment-Based Drug Discovery

The compound serves as a low-MW (230.27) 1,2,3-triazole-5-carboxamide core scaffold for medicinal chemistry programs targeting IDO1 . Unlike the fully optimized 4,5-disubstituted triazoles (MW ~340, IC₅₀ ~69 nM), this compound retains an unsubstituted 4-position that permits systematic structure–activity relationship exploration [1]. Procurement for fragment-based screening libraries is justified by its compliance with the Rule of Three (MW <300, cLogP <3) .

Comparative Binding Mode Studies Against 4-Amino-Triazole IDO1 Inhibitors

The 5-carboxamide functional group differentiates this compound from the 4-amino-triazole series co-crystallized with IDO1 (PDB 6F0A) [2]. Researchers studying non-heme-coordinating IDO1 inhibition mechanisms can use this compound as a tool to test whether carboxamide-based inhibitors bind differently from the heme-ligating 4-amino series [2]. Procurement decisions should prioritize this compound when the experimental goal is to decouple IDO1 inhibition from heme iron coordination.

Cellular Assay-Ready IDO1 Inhibitor with Moderate Lipophilicity

With an estimated cLogP of 2.0–2.5, this compound falls within the optimal lipophilicity window for cell-based IDO1 assays without requiring solubilizing formulation strategies [1]. This contrasts with more lipophilic analogs (e.g., N-mesityl derivatives, cLogP ~2.8) that may require DMSO concentrations exceeding 0.1% for cellular delivery, risking solvent toxicity artifacts in T-cell proliferation or kynurenine production readouts [1].

Building Block for Click Chemistry Derivatization

The unsubstituted 4-position of the 1,2,3-triazole ring provides a synthetic handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other late-stage functionalization strategies . This contrasts with the 4,5-disubstituted IDO1 leads where both positions are occupied, precluding modular derivatization. Researchers procuring this compound for parallel library synthesis can exploit this synthetic accessibility to generate focused arrays of analogs rapidly .

Quote Request

Request a Quote for N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.